1-Cycloheptyl-pyrrole-2,5-dione

Übersicht

Beschreibung

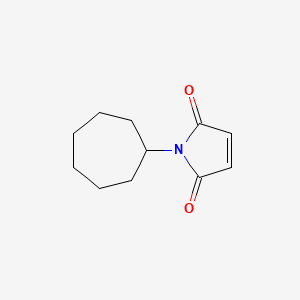

1-Cycloheptyl-pyrrole-2,5-dione is a heterocyclic compound with the molecular formula C11H15NO2 It is characterized by a pyrrole ring substituted with a cycloheptyl group at the nitrogen atom and two keto groups at positions 2 and 5

Vorbereitungsmethoden

The synthesis of 1-Cycloheptyl-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of hexane-2,5-dione with cycloheptylamine in the presence of an organocatalyst such as squaric acid. The reaction is typically carried out in water at 60°C for about 5 hours, yielding the desired product in good yields .

Analyse Chemischer Reaktionen

1-Cycloheptyl-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydroxy derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cycloheptyl group can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Cycloheptyl-pyrrole-2,5-dione derivatives exhibit various pharmacological properties, making them valuable in drug discovery. Notably, they have been investigated for their roles as kinase inhibitors and in the treatment of neurodegenerative diseases.

Kinase Inhibition

Research indicates that pyrrole-2,5-dione derivatives can inhibit glycogen synthase kinase 3 (GSK-3), which is implicated in several diseases, including Alzheimer's disease and diabetes. A study highlighted the use of these compounds in developing treatments targeting GSK-3 to stimulate bone deposition and manage diabetes effectively .

Neuroprotective Effects

The compound has shown promise in inducing self-renewal of stem/progenitor supporting cells, which is crucial for tissue regeneration and repair. This property is particularly beneficial for developing therapies for neurodegenerative conditions .

Anticonvulsant Activity

Recent studies have explored the anticonvulsant potential of pyrrolidine-2,5-dione derivatives. For instance, a library of compounds was synthesized and tested for their ability to prevent seizures in animal models. Some derivatives demonstrated significant activity against various seizure types by blocking voltage-gated sodium channels more effectively than traditional treatments like phenytoin .

Anti-inflammatory and Antimicrobial Properties

The pharmacological profile of this compound also includes anti-inflammatory and antimicrobial activities. Research has indicated that certain derivatives possess the ability to modulate inflammatory pathways and exhibit antimicrobial effects against a range of pathogens .

Induction of Stem Cell Properties

A notable study demonstrated the ability of this compound to induce self-renewal in stem cells through specific signaling pathways. The research emphasized the compound's role in maintaining the balance between self-renewal and differentiation in stem cells, which is critical for therapeutic applications .

Anticonvulsant Screening

In a comprehensive screening process, several derivatives were evaluated for anticonvulsant activity using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Compounds exhibiting promising results were identified, indicating their potential as new anticonvulsant agents .

Table 1: Pharmacological Properties of this compound Derivatives

| Property | Observations |

|---|---|

| GSK-3 Inhibition | Effective against Alzheimer’s disease |

| Anticonvulsant Activity | Active against MES and PTZ-induced seizures |

| Anti-inflammatory Effects | Modulation of inflammatory pathways |

| Antimicrobial Activity | Effective against various bacterial strains |

Table 2: Summary of Case Studies on this compound

Wirkmechanismus

The mechanism of action of 1-Cycloheptyl-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these interactions are still under investigation, but they are believed to involve hydrogen bonding and hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

1-Cycloheptyl-pyrrole-2,5-dione can be compared with other pyrrole-2,5-dione derivatives, such as:

1-Cyclohexyl-pyrrole-2,5-dione: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.

1-Phenyl-pyrrole-2,5-dione: Contains a phenyl group, leading to different chemical and biological properties.

1-Methyl-pyrrole-2,5-dione: A simpler derivative with a methyl group, often used as a reference compound in studies.

The uniqueness of this compound lies in its cycloheptyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets .

Biologische Aktivität

1-Cycloheptyl-pyrrole-2,5-dione (CAS No. 491850-51-2) is a compound belonging to the pyrrole-2,5-dione family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with a cycloheptyl substituent at the nitrogen position. The general formula can be represented as:

This structure contributes to its unique reactivity and interaction with biological targets.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.

2. Cholesterol Absorption Inhibition

A study synthesized derivatives of pyrrole-2,5-dione and identified several compounds with potent cholesterol absorption inhibition capabilities. One derivative demonstrated stronger in vitro activity than the well-known cholesterol absorption inhibitor ezetimibe, effectively reducing lipid accumulation in macrophages and inflammatory responses in cell lines .

3. Anticancer Activity

This compound derivatives have shown promise as potential anticancer agents. In particular, compounds derived from this structure have been tested for their ability to inhibit tyrosine kinases associated with cancer progression. These studies utilized molecular docking techniques to assess binding affinities with growth factor receptors such as EGFR and VEGFR2 .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting or activating their functions. This interaction can modulate critical cell signaling pathways involved in metabolism and proliferation.

- Cell Membrane Interactions : Studies suggest that these compounds can intercalate into lipid bilayers, altering membrane properties and affecting receptor signaling .

Case Studies and Research Findings

Toxicological Profile

While many derivatives exhibit low toxicity at therapeutic doses, some studies indicated slight cytotoxicity at higher concentrations (100 µg/mL), suggesting the need for careful dosage considerations in therapeutic applications .

Eigenschaften

IUPAC Name |

1-cycloheptylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-10-7-8-11(14)12(10)9-5-3-1-2-4-6-9/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGDLGZPBRJNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363964 | |

| Record name | 1-CYCLOHEPTYL-PYRROLE-2,5-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491850-51-2 | |

| Record name | 1-CYCLOHEPTYL-PYRROLE-2,5-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.